molecular formula C17H15F2N3O2S2 B6479184 2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 1261004-55-0

2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B6479184
CAS No.: 1261004-55-0
M. Wt: 395.5 g/mol
InChI Key: PFKOSVGFARJTEU-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure features a 3,5-difluorophenyl group at position 3, a sulfanyl bridge at position 2 linked to an acetamide moiety, and an isopropyl substituent on the acetamide nitrogen (Fig. 1). The 3,5-difluorophenyl group enhances lipophilicity and metabolic stability, while the sulfanyl bridge contributes to π-π stacking interactions in biological targets. The N-isopropyl group likely improves solubility and bioavailability compared to bulkier aryl substituents .

Molecular Formula: C₁₉H₁₈F₂N₃O₂S₂ (calculated based on structural analogs ).
Molecular Weight: ~440.48 g/mol.

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S2/c1-9(2)20-14(23)8-26-17-21-13-3-4-25-15(13)16(24)22(17)12-6-10(18)5-11(19)7-12/h3-7,9H,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKOSVGFARJTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)F)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Acetamide Moiety

N-(3,5-Dimethoxyphenyl) Analog (): Structure: Differs by replacing the isopropyl group with a 3,5-dimethoxyphenyl ring. This analog (C₂₃H₁₉F₂N₃O₄S₂, MW = 527.55 g/mol) shows lower lipophilicity (clogP ≈ 2.8 vs. 3.5 for the target compound) .

N-(3-Trifluoromethylphenyl) Analog () :

  • Structure : Features a 3-(trifluoromethyl)phenyl group instead of isopropyl.
  • Impact : The electron-withdrawing CF₃ group enhances binding affinity to hydrophobic enzyme pockets but may reduce solubility (clogP ≈ 4.1). Molecular weight: 505.50 g/mol .

Core Modifications in Thieno[3,2-d]pyrimidinone Derivatives

Tetrahydro-thieno[3,2-e]triazolo-pyrimidine (): Structure: Incorporates a saturated thieno ring and a triazolo moiety. However, the triazolo group introduces hydrogen-bonding capacity .

Thieno[2,3-d]pyrimidin-2-yl Methoxy Derivatives (): Structure: Substitutes the sulfanyl bridge with a methoxy group and alters the thiophene ring position. Impact: Methoxy groups decrease reactivity compared to sulfanyl, reducing thiol-mediated interactions .

Fluorine Substituent Variations

3,5-Bis(trifluoromethyl)phenyl Derivatives () :

  • Structure : Replaces 3,5-difluorophenyl with bis(trifluoromethyl) groups.
  • Impact : Higher electronegativity and steric bulk enhance target selectivity but may increase toxicity risks (e.g., NZ-65, C₃₈H₂₆F₈N₆O₅, MW = 846.65 g/mol) .

Non-Fluorinated Analogs (): Structure: Lacks fluorine atoms on the phenyl ring. Impact: Lower metabolic stability and reduced bioavailability due to increased susceptibility to cytochrome P450 oxidation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) clogP* Reference
Target Compound Thieno[3,2-d]pyrimidinone 3,5-difluorophenyl, N-isopropyl C₁₉H₁₈F₂N₃O₂S₂ 440.48 3.5 -
N-(3,5-Dimethoxyphenyl) Analog Thieno[3,2-d]pyrimidinone 3,5-dimethoxyphenyl C₂₃H₁₉F₂N₃O₄S₂ 527.55 2.8
N-(3-Trifluoromethylphenyl) Analog Thieno[3,2-d]pyrimidinone 3-(trifluoromethyl)phenyl C₂₁H₁₄F₅N₃O₂S₂ 505.50 4.1
Tetrahydro-thieno[3,2-e]triazolo-pyrimidine Tetrahydro-thieno-triazolo N-phenyl C₁₉H₁₇N₅OS₂ 403.50 2.2

*clogP values estimated using ChemDraw or analogous tools.

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